7H-Thiazolo[4,5-g]indazole
Description
Structure
3D Structure
Properties
CAS No. |
19566-08-6 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
7H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-3H,4H2 |
InChI Key |
QPZDWDHOUFJUIN-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=CN=NC3=C2S1 |
Synonyms |
7H-Pyrazolo[4,3-g]benzothiazole(8CI) |
Origin of Product |
United States |
Synthetic Methodologies for 7h Thiazolo 4,5 G Indazole and Its Analogues
Foundational Cyclization and Condensation Reactions
The creation of the thiazolo-indazole framework is fundamentally based on reactions that form the fused rings. These methods often involve the sequential or concerted formation of the thiazole (B1198619) and indazole rings from appropriately substituted precursors.
Cyclocondensation reactions are a cornerstone for building fused heterocyclic systems. For thiazolo-indazoles, this can involve forming the thiazole ring onto a pre-existing indazole or vice-versa. A well-established procedure for forming a thiazole ring is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative mdpi.com. In the context of the target scaffold, this would necessitate a starting material like a 6-amino-5-halo-indazole.
Another powerful strategy for forming the indazole portion of the molecule is the Davis-Beirut reaction. acs.orgescholarship.org This reaction facilitates the crucial N-N bond formation under redox-neutral conditions, often starting from an ortho-nitrobenzaldehyde and a primary amine. acs.orgescholarship.org For instance, methods for constructing thiazolo-, thiazino-, and thiazepino-2H-indazoles have been developed from o-nitrobenzaldehydes and S-trityl-protected aminothioalkanes. acs.orgescholarship.org This process involves the formation of an N-(2-nitrobenzyl)(tritylthio)alkylamine, deprotection, and subsequent treatment with a base like aqueous potassium hydroxide (B78521) in methanol (B129727) to induce the N-N bond-forming heterocyclization. acs.org
Furthermore, cyclocondensation between 3-aminoindazoles and various carbonyl compounds is a known route for creating fused N-heterocycles. mdpi.comnih.gov For example, the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to produce trifluoromethylated pyrimido[1,2-b]indazoles in good to excellent yields. mdpi.comnih.gov This highlights a general strategy where a substituted indazole serves as a building block for further annulation.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.orgscholaris.ca These strategies are well-suited for the synthesis of complex heterocyclic scaffolds. rsc.org General MCR approaches often involve the condensation of aldehydes, active methylene (B1212753) compounds, and amino-functionalized heterocycles. rsc.orgekb.eg
For instance, a three-component cyclocondensation between isatoic anhydride, 2-aminobenzothiazole, and various aldehydes can produce quinazolinone derivatives. rsc.org Similarly, novel pyrazolo-thiazole substituted pyridines have been synthesized via a multicomponent condensation, demonstrating the utility of MCRs in linking different heterocyclic motifs. mdpi.com While not always applied directly to the 7H-Thiazolo[4,5-g]indazole core, these strategies exemplify how MCRs can be designed to assemble fused heterocyclic systems in a single pot by combining reactants that contain the necessary fragments for the final structure. mdpi.com
Cyclocondensation Approaches for Thiazolo-Indazole Fusion
Directed Synthesis of Specific Thiazolo[4,5-g]indazole Derivatives
Targeted syntheses have been developed to produce specific derivatives of the thiazolo[4,5-g]indazole system, often to explore their biological or material properties. These methods provide precise control over the substitution pattern of the final molecule.
A specific derivative, 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine, has been synthesized and characterized. The synthesis of this compound was achieved with a reported yield of 86% and a melting point greater than 300 °C. nih.gov
Table 1: Characterization Data for 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine
| Data Type | Details |
|---|---|
| Yield | 86% nih.gov |
| Melting Point | > 300 °C nih.gov |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.12 (1H, s, H-3), 7.76 (1H, d, J = 8.7 Hz, H-5), 7.31 (1H, d, J = 8.7 Hz, H-4), 4.15 (3H, s, NCH₃) ppm nih.gov |
The synthesis of 2-aminothiazole (B372263) rings is a classic transformation, commonly achieved by reacting an α-haloketone with thiourea. mdpi.com Applying this to an indazole core would allow for the construction of 2-aminothio[4,5-g]indazoles. This strategy has been successfully employed for the synthesis of the isomeric thiazolo[5,4-e]indazol-2-amines. nih.gov In that synthesis, a substituted nitroindazole is first N-alkylated, followed by reduction of the nitro group to an amine, thiocyanation, and finally cyclization to form the fused 2-aminothiazole ring system. nih.gov This general pathway demonstrates a viable route to the 2-aminothiazole functionality on a thiazolo-indazole scaffold.
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly efficient for building complex molecules. researchgate.netrsc.org Such protocols have been developed for various fused heterocyclic systems. organic-chemistry.org For example, the Davis-Beirut reaction can be performed as a one-pot, two-step method to prepare 2H-indazoles. acs.orgmdpi.com This involves an initial condensation followed by a reductive cyclization in the same reaction vessel.
In a relevant example, a synthetic approach to prepare fused-amino-thiazoloindazole scaffolds has been outlined, showcasing a streamlined process. nih.gov This methodology begins with the N-alkylation of a nitroindazole, which is then subjected to a sequence of reactions including nitro group reduction, thiocyanation, and cyclization to afford the target fused aminothiazole structure, steps that can often be telescoped to improve efficiency. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1,2-diaryl-ethanone |
| 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine |
| 2-aminobenzothiazole |
| 2-aminothiazole |
| 3-aminoindazole |
| This compound |
| Acetic anhydride |
| Chloroacetic acid |
| Chloroacetonitrile |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| isatoic anhydride |
| N-(2-nitrobenzyl)(tritylthio)alkylamine |
| o-nitrobenzaldehyde |
| Potassium hydroxide |
| Pyridinium tribromide |
| S-trityl-protected aminothioalkane |
| Sodium acetate |
| Thiazolo[5,4-e]indazol-2-amine |
| Thiourea |
Advanced Functionalization and Derivatization Techniques
Nucleophilic Substitution Reactions on the Core Scaffold
The fused thiazoloindazole core is amenable to various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. A key strategy involves the functionalization of the 2-amino group of the thiazole ring. For instance, reaction of 2-aminothiazolo[5,4-e]indazole derivatives with chloroacetyl chloride in THF at room temperature leads to the formation of the corresponding acetamide (B32628) derivatives in high yields (76–87%). nih.gov These acetamide derivatives serve as versatile building blocks for further modifications.
A notable example is the nucleophilic substitution of the chloroacetamide moiety with carbazole (B46965). nih.gov This reaction, carried out in the presence of sodium hydride (NaH) in a DMF/THF mixture at 65 °C, results in the formation of carbazolo-thiazolo[5,4-e]indazole derivatives in very good yields (66–77%). nih.gov This approach demonstrates the feasibility of introducing bulky aromatic systems onto the thiazoloindazole scaffold, which can be crucial for modulating biological activity.
The amino group on the thiazole ring can also participate in condensation reactions with aldehydes or ketones, leading to the formation of imines, which can be further modified. smolecule.com
Copper(I)-Catalyzed Azide (B81097)–Alkyne 1,3-Dipolar Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide–Alkyne 1,3-Dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for synthesizing 1,2,3-triazole-containing thiazoloindazole derivatives. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govbeilstein-journals.org This reaction is characterized by its high regioselectivity, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgbeilstein-journals.org
The synthesis of triazole-thiazolo[5,4-e]indazol derivatives begins with the preparation of azido-thiazolo[5,4-e]indazol intermediates. This is achieved by reacting the previously synthesized chloroacetamide derivatives with sodium azide in DMF, affording the azido (B1232118) derivatives in yields of 69–73%. nih.gov
Subsequently, these azido-thiazolo[5,4-e]indazol derivatives are subjected to a Cu(I)-promoted AAC reaction with a suitable alkyne, such as 1-ethynyl-3,5-bis(trifluoromethyl)benzene. nih.gov This cycloaddition furnishes the desired 1,4-disubstituted triazole-thiazolo[5,4-e]indazole conjugates. nih.gov The CuAAC reaction is a powerful tool for creating complex molecular architectures by linking the thiazoloindazole core to various functional groups through a stable triazole linker.
Table 1: Synthesis of Azido and Triazole Derivatives of Thiazolo[5,4-e]indazole
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Chloroacetamide derivative | Sodium azide | Azido-thiazolo[5,4-e]indazol derivative | 69-73 nih.gov |
| Azido-thiazolo[5,4-e]indazol derivative | 1-ethynyl-3,5-bis(trifluoromethyl)benzene | Triazole-thiazolo[5,4-e]indazole derivative | Not specified |
Halogenation and Subsequent Chemical Transformations of the Indazole Unit
Halogenation of the indazole core is a critical step for introducing further diversity into the thiazoloindazole system, as halogens can serve as handles for various cross-coupling reactions. chim.it The C-3 position of the indazole ring is particularly susceptible to halogenation. nih.gov
For example, chlorination of an N-substituted indazole with N-chlorosuccinimide (NCS) can afford the corresponding 3-chloroindazole derivative in good yield (58%). nih.gov This chlorinated intermediate can then be used to construct the fused thiazole ring. Reaction of the 3-chloroindazole with potassium thiocyanate (B1210189) leads to the formation of the corresponding thiazolo[5,4-e]indazol-2-amine in an excellent 90% yield. nih.gov
This two-step process, involving halogenation followed by cyclization, provides an efficient route to fused amino-thiazoloindazoles. The resulting amino group can then be further functionalized as described in section 2.3.1.
Table 2: Halogenation and Cyclization for the Synthesis of Thiazolo[5,4-e]indazol-2-amine
| Starting Material | Reagent(s) | Intermediate | Reagent | Final Product | Yield (%) |
|---|---|---|---|---|---|
| N-substituted indazole | N-chlorosuccinimide (NCS) | 3-Chloroindazole | Potassium thiocyanate | Thiazolo[5,4-e]indazol-2-amine | 90 nih.gov |
Oxidative Transformations of Sulfur-Containing Moieties
The sulfur atom within the thiazole ring of the thiazoloindazole scaffold presents an opportunity for oxidative transformations, leading to the formation of sulfones. These transformations can significantly alter the electronic properties and biological activity of the parent molecule. acs.org
A general procedure for the oxidation of the thioether to a sulfone involves dissolving the thiazolo-2H-indazole derivative in ethyl acetate. acs.org Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is added as a catalyst, followed by the dropwise addition of 30% hydrogen peroxide. acs.org The reaction mixture is stirred until the starting material is consumed. This method provides a straightforward route to the corresponding sulfones. acs.orgnih.gov The oxidation of the sulfur atom is a key post-synthetic modification that can be used to fine-tune the properties of thiazoloindazole derivatives. nih.govresearchgate.net
Analogous Synthetic Strategies for Related Fused Thiazoloindazole Systems
The synthesis of fused thiazoloindazole systems can be achieved through various strategies, including the Davis-Beirut reaction. acs.orgnih.gov This reaction allows for the construction of thiazolo-, thiazino-, and thiazepino-2H-indazoles from o-nitrobenzaldehydes or o-nitrobenzyl bromides and S-trityl-protected 1°-aminothioalkanes. acs.orgnih.gov The process involves the formation of an N-(2-nitrobenzyl)(tritylthio)alkylamine, followed by deprotection of the trityl group and subsequent base-mediated cyclization to yield the desired fused heterocyclic system. acs.orgnih.gov
Another approach involves multicomponent reactions. For instance, a four-component reaction involving aldehydes and indazole derivatives can proceed under catalyst-free conditions to produce high yields of thiazolo-indazole derivatives. smolecule.com Cyclocondensation reactions, such as the reaction of 3-oxo-2-arylhydrazonopropanals with thiazolidinones under high pressure, also provide a route to various thiazolo-indazole derivatives. smolecule.com
Furthermore, the synthesis of related fused systems like thiazolo[5,4-f]quinazolin-9(8H)-ones has been achieved through a multistep synthesis of a polyfunctionalized benzothiazole (B30560) precursor. researchgate.net This versatile intermediate can then be elaborated to the final target molecules.
Chemical Reactivity and Transformation Pathways of Thiazolo 4,5 G Indazole Derivatives
Intrinsic Reactivity of Fused Thiazole (B1198619) and Indazole Rings
The chemical character of 7H-thiazolo[4,5-g]indazole is dictated by the fusion of an electron-rich thiazole ring and an indazole system, which itself consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The indazole moiety can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H- and 2H-forms being the most common. austinpublishinggroup.com This tautomerism influences the reactivity and substitution patterns of the ring system. austinpublishinggroup.com
Regioselective Functionalization and Substituent Effects
Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is paramount in synthesizing distinct isomers with potentially different biological activities. For fused heterocyclic systems like thiazoloindazoles, several strategies can be employed to control the position of new substituents.
One powerful method for regioselective functionalization is directed C–H activation. nih.gov While not documented specifically for this compound in the provided context, analogous systems demonstrate that directing groups can guide metal catalysts to activate a specific C-H bond, allowing for the introduction of new functionalities at a predetermined site. For example, in 2,1,3-benzothiadiazole, a carboxylate group can direct ruthenium-catalyzed arylation to the C4 position with high selectivity. nih.gov Similarly, the electronic properties of existing substituents heavily influence the position of subsequent modifications. Electron-donating groups can activate certain positions for electrophilic substitution, while electron-withdrawing groups can direct nucleophilic attack.
The regioselectivity of certain reactions can be inherently controlled by the reaction mechanism itself. For instance, the Cadogan reaction, a reductive cyclization, can proceed with exclusive regioselectivity in some cases, driven by differences in the nucleophilicity of various positions within the molecule. nih.gov In the context of trihalogenated pyridines, halogen-metal exchange reactions show that the position of metalation, and thus subsequent functionalization, can be selectively controlled, highlighting how the interplay of substituents dictates reactivity. mdpi.com
Table 1: Factors Influencing Regioselective Functionalization
| Factor | Description | Example from Analogous Systems | Citation |
|---|---|---|---|
| Directing Groups | Functional groups that guide a reagent to a specific position, often through chelation with a metal catalyst. | Carboxylate-assisted C–H arylation at the C4 position of BTD. | nih.gov |
| Substituent Electronics | Electron-donating or -withdrawing nature of existing groups on the ring influences the site of attack. | Introduction of differentiated aromatic units via sequential arylations. | nih.gov |
| Reaction Mechanism | The intrinsic mechanism of a reaction can favor one regioisomer over others. | Exclusive regioselectivity in a Cadogan reaction due to differential nucleophilicity. | nih.gov |
| Halogen-Metal Exchange | Selective metalation at a specific halogen-substituted position on a polyhalogenated ring. | Regioselective lithiation of 2-chloro-4,5-dibromopyridine. | mdpi.com |
Interconversion of Functional Groups on the this compound Core
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comwikipedia.org This allows for the fine-tuning of a molecule's properties and the creation of intermediates for further reactions. On the thiazoloindazole core, several such transformations are possible.
A common transformation involves the amine group, a versatile handle for further derivatization. For instance, the 2-amino group of a thiazolo[5,4-e]indazole can undergo nucleophilic acyl substitution with chloroacetyl chloride to yield a functional acetamide (B32628) derivative. acs.org This acetamide then serves as a building block for more complex structures. Reaction with sodium azide (B81097) converts the chloroacetamide into an azido (B1232118) derivative, which can subsequently undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. acs.org
Another key interconversion involves the sulfur atom of the thiazole ring. The thioether can be oxidized to a sulfone using an appropriate oxidizing agent. This transformation, reported for related thiazolo-2H-indazoles, significantly alters the electronic properties and steric profile of the molecule. nih.govacs.org These interconversions are crucial for developing structure-activity relationships (SAR) by allowing systematic modification of the parent compound. acs.org
Table 2: Examples of Functional Group Interconversions on Thiazoloindazole Scaffolds
| Starting Group | Reagent(s) | Resulting Group | Purpose | Citation |
|---|---|---|---|---|
| Amine (-NH₂) | Chloroacetyl chloride | Chloroacetamide (-NHCOCH₂Cl) | Creates a reactive handle for further substitution. | acs.org |
| Chloroacetamide (-NHCOCH₂Cl) | Sodium azide (NaN₃) | Azidoacetamide (-NHCOCH₂N₃) | Prepares for cycloaddition reactions. | acs.org |
| Azidoacetamide (-NHCOCH₂N₃) | Terminal alkyne, CuSO₄, Sodium ascorbate | Triazole-linked derivative | Introduces a stable, aromatic triazole moiety. | acs.org |
| Thioether (-S-) | Oxidizing agent (e.g., m-CPBA) | Sulfone (-SO₂-) | Modifies electronic properties and introduces a hydrogen bond acceptor. | nih.govacs.org |
Structural Modifications and Scaffold Diversity Generation
Generating structural diversity from a core scaffold is a cornerstone of drug discovery. For the thiazolo[4,5-g]indazole system, several synthetic strategies enable the creation of a wide array of derivatives. These methods often involve either building the scaffold with varied starting materials or modifying the completed core.
One effective approach is the use of multi-component reactions, where several starting materials are combined in a one-pot synthesis. The synthesis of thiazolyl-indazole heterocycles has been achieved through a one-pot reaction involving a monoterpenic ketone, thiosemicarbazide (B42300), and a phenacyl bromide in refluxing ethanol. nih.gov Varying these components allows for the introduction of different substituents and the generation of a library of related compounds.
The Davis-Beirut reaction provides a route to construct fused thiazolo-, thiazino-, and thiazepino-2H-indazoles. nih.govacs.org This method involves the reaction of an o-nitrobenzaldehyde with an S-trityl-protected amino-thioalkane, followed by deprotection and base-mediated cyclization. By varying the length of the amino-thioalkane chain, the size of the fused sulfur-containing ring can be controlled, leading to significant scaffold diversification. nih.govacs.org
Further diversity can be achieved by attaching different moieties to a functionalized core. For example, acetamide derivatives of thiazolo[5,4-e]indazole can undergo nucleophilic substitution with various amines or other nucleophiles like carbazole (B46965), leading to a range of final products with distinct structural features. acs.orgtandfonline.com Similarly, synthesizing derivatives with different substituted chalcones as precursors allows for the exploration of various substituents on the final heterocyclic structure. rsc.org These strategies collectively provide a powerful toolkit for generating diverse libraries of thiazolo[4,5-g]indazole derivatives for biological screening. rsc.orgunipa.it
Table 3: Strategies for Scaffold Diversity Generation
| Strategy | Description | Example | Citation |
|---|---|---|---|
| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. | One-pot synthesis of thiazolyl-indazoles from ketones, thiosemicarbazide, and phenacyl bromides. | nih.gov |
| Varying Cyclization Precursors | Using different starting materials to alter the core ring structure. | Davis-Beirut reaction with varied amino-thioalkanes to form 5-, 6-, or 7-membered fused rings. | nih.govacs.org |
| Substitution on a Core Intermediate | Attaching various functional groups to a common, pre-formed scaffold. | Reaction of chloroacetamide-thiazoloindazoles with different amines or carbazole. | acs.org |
| Use of Diverse Building Blocks | Employing a range of initial components in the synthesis of the core structure. | Cyclization of diverse substituted chalcones with thiosemicarbazide. | rsc.org |
Biological Activities and Mechanistic Investigations of 7h Thiazolo 4,5 G Indazole Derivatives
Anticancer Activities and Cellular Mechanisms
The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, with 7H-Thiazolo[4,5-g]indazole derivatives showing considerable promise. Their anticancer activity is attributed to a range of cellular mechanisms, including cytotoxicity against various cancer cell lines, induction of programmed cell death (apoptosis), and modulation of the cell cycle.
Cytotoxic Effects on Human Cancer Cell Lines
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against a panel of human cancer cell lines. smolecule.com These include breast cancer (MCF-7), colon cancer (HCT-116), lung cancer (A549), liver cancer (HepG-2), cervical cancer (ME-180), and colorectal adenocarcinoma (Caco-2). smolecule.comnih.gov
The cytotoxic activity, often measured by the half-maximal inhibitory concentration (IC50), indicates the potency of a compound in inhibiting cell growth. For instance, certain thiazolo[4,5-g]indazole derivatives have shown potent cytotoxic activity against MCF-7 and HepG2 tumor cell lines, with IC50 values as low as 0.54 µM and 0.24 µM, respectively. nih.gov Similarly, significant cytotoxic responses have been observed in HCT-116 and A549 cell lines. smolecule.comnih.gov The broad-spectrum antiproliferative activities of some derivatives have been noted, with IC50 values ranging from 2.02 to 31.54 µM across various cancer cell lines. rsc.org
Table 1: Cytotoxic Activity of this compound Derivatives on Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.54 | nih.gov |
| HepG-2 (Liver) | 0.24 | nih.gov |
| HCT-116 (Colon) | Varies | smolecule.comnih.gov |
| A549 (Lung) | Varies | smolecule.comnih.gov |
| HeLa (Cervical) | 3.2 ± 0.5 | nih.gov |
| LNCaP (Prostate) | 2.9 ± 0.3 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, a form of programmed cell death. smolecule.comunipd.it This process is crucial for eliminating cancerous cells without causing inflammation. Studies have shown that treatment with these compounds can lead to an increase in the rate of apoptosis in cancer cells.
Furthermore, these derivatives can modulate the cell cycle, often causing an arrest at specific phases, thereby preventing cancer cell proliferation. unipd.itacs.org For example, some derivatives have been found to cause cell cycle arrest at the G2/M phase. unipd.it This disruption of the normal cell cycle progression ultimately leads to cell death. unipd.it Investigations into the molecular mechanisms have revealed that these compounds can alter the expression of proteins involved in apoptosis, such as those belonging to the Bcl-2 family.
Inhibition of Key Enzymes in Cancer Progression
The anticancer activity of this compound derivatives is also linked to their ability to inhibit enzymes that play a critical role in cancer development and progression.
Topoisomerase II: This enzyme is essential for DNA replication and repair in cancer cells. Certain thiazolo[3,2-a]pyrimidine derivatives, a related class of compounds, have been identified as potent Topoisomerase II inhibitors. nih.govtandfonline.com One such compound demonstrated an IC50 value of 0.23 µM, which was significantly more potent than the standard anticancer drugs Etoposide and Doxorubicin. nih.govtandfonline.com
PIM Kinase: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. While direct inhibition of PIM kinases by this compound derivatives is an area of ongoing research, the inhibition of protein kinases, in general, is a recognized strategy in cancer therapy. nih.gov
Carbonic Anhydrase IX: This enzyme is associated with tumor hypoxia and acidification of the tumor microenvironment, contributing to cancer progression and metastasis. The inhibition of carbonic anhydrases is a therapeutic approach for various diseases, and the potential of thiazole-containing compounds in this area is being explored.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some indazole derivatives have been shown to enhance the cytotoxic effects of VEGFR inhibitors like Apatinib. biorxiv.org This suggests a potential synergistic role for this compound derivatives in combination therapies targeting angiogenesis.
Anti-inflammatory Properties
In addition to their anticancer effects, derivatives of this compound have demonstrated notable anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes. smolecule.com COX enzymes, particularly COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com
Some thiazole (B1198619) derivatives have been shown to be selective inhibitors of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov For example, certain 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective COX-2 inhibitors with IC50 values as low as 0.3 nM. mdpi.com Other studies have reported thiazole derivatives with potent COX-1 inhibitory activity, with IC50 values of 0.42 and 0.32 µM for specific compounds. mdpi.com The selectivity for COX-1 or COX-2 can be influenced by the specific chemical substitutions on the thiazole ring. mdpi.com
Table 2: Cyclooxygenase (COX) Inhibition by Thiazole Derivatives
| Compound Type | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 4-substituted thiazole analogues | COX-2 | 0.3 nM | mdpi.com |
| Thiazole derivatives | COX-1 | 0.32 µM | mdpi.com |
| Thiazole derivatives | COX-1 | 0.42 µM | mdpi.com |
| 5,6-diarylimidazo[2.1-b]thiazole | COX-2 | Potent Inhibition | mdpi.com |
Modulation of Inflammatory Response Pathways
The anti-inflammatory effects of this compound derivatives extend beyond COX inhibition to the broader modulation of inflammatory response pathways. These compounds can influence the production of pro-inflammatory cytokines and other mediators involved in the inflammatory cascade. tandfonline.com For example, some heterocyclic compounds have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key players in inflammation. tandfonline.com Furthermore, the inhibition of IκB kinase, a crucial component of the NF-κB signaling pathway that regulates inflammatory responses, has been reported for some indole (B1671886) derivatives, suggesting a potential mechanism for thiazolo[4,5-g]indazoles as well. google.com
Antimicrobial Spectrum and Mechanisms of Action
Derivatives of the this compound core have been investigated for their potential to combat a range of microbial pathogens. These studies have unveiled a spectrum of activity against bacteria and fungi, including drug-resistant strains, highlighting the therapeutic potential of this chemical class.
The antibacterial properties of this compound derivatives have been a primary focus of research. A series of N-sulfonylfluoroquinolones, including 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives, demonstrated notable activity against Gram-positive bacteria. nih.gov Specifically, these compounds showed better efficacy against S. aureus, E. faecalis, and Bacillus sp. with Minimum Inhibitory Concentrations (MIC) ranging from 1-5 µg/ml, compared to reference drugs. nih.gov The sparfloxacin (B39565) and gatifloxacin (B573) derivatives within this series were particularly active against the tested Gram-positive strains. nih.gov However, their activity against Gram-negative bacteria was found to be poor. nih.gov
In the quest for new inhibitors of bacterial DNA gyrase and topoisomerase IV, two key enzymes in bacterial DNA replication, benzothiazole (B30560) ethyl urea (B33335) compounds have shown potent in vitro inhibition of the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 μg/mL. nih.govacs.org These derivatives were significantly more potent than the reference drug novobiocin (B609625) and exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens. nih.govacs.org For instance, MIC values of 0.008, 0.03, and 0.06 μg/mL were recorded against S. pneumoniae, S. epidermidis, and S. pyogenes, respectively. acs.org
Further structural modifications led to the identification of the antibacterial agent AZD5099, which advanced to phase I clinical trials for treating both Gram-positive and Gram-negative infections. acs.org The lack of antibacterial effects against some Gram-negative pathogens has been attributed to permeability issues or efflux pumps. nih.gov Testing against permeabilized and efflux pump knockout strains of E. coli showed improved antibacterial effects for some derivatives. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Type | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |
|---|---|---|---|
| N-sulfonylfluoroquinolones | S. aureus, E. faecalis, Bacillus sp. | MIC: 1-5 µg/ml | nih.gov |
| Benzothiazole ethyl ureas | E. coli DNA gyrase and topoisomerase IV | IC50: 0.0033-0.046 μg/mL | nih.govacs.org |
| Benzothiazole ethyl ureas | S. pneumoniae, S. epidermidis, S. pyogenes | MIC: 0.008-0.06 μg/mL | acs.org |
Indazole derivatives have demonstrated potential as antifungal agents. mdpi.commdpi.com Studies have shown that certain 2H-indazole derivatives can inhibit the in vitro growth of Candida albicans and Candida glabrata. mdpi.com Specifically, 3-phenyl-1H-indazole derivatives displayed broad activity against C. albicans and both miconazole-susceptible and resistant C. glabrata. mdpi.com The N,N-diethylcarboxamide substituted derivative was identified as the most active against these species. mdpi.com
Hybrid compounds incorporating a thiazolo[4,5-d]pyrimidine (B1250722) core with a 1H-1,2,4-triazole moiety have also been synthesized and evaluated for their antifungal properties. researchgate.net Derivatives featuring a piperazine (B1678402) linker exhibited significant activity against both filamentous and yeast-like fungi. researchgate.net
Table 2: Antifungal Activity of Indazole Derivatives
| Compound Series | Target Fungi | Key Findings | Reference(s) |
|---|---|---|---|
| 2H-Indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |
| 3-Phenyl-1H-indazole derivatives | C. albicans, Miconazole-susceptible and resistant C. glabrata | Broad anticandidal activity | mdpi.com |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Filamentous and yeast-like fungi | Significant activity with piperazine linker | researchgate.net |
The search for novel treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of thiazolo[4,5-g]indazole derivatives. A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were screened for their antitubercular activity. nih.gov Selected compounds from this series showed moderate activity against the M. tuberculosis H37Rv strain with a MIC of 10 µg/ml. nih.gov
Thiazolopyridine ureas have emerged as a promising class of antitubercular agents that act by inhibiting DNA Gyrase B (GyrB), a crucial enzyme for mycobacterial survival. researchgate.net These compounds are also effective against drug-resistant strains of M. tuberculosis, including those resistant to quinolones. researchgate.net The most potent derivatives in this class exhibit antitubercular activities with MIC values below 0.1 µM and have shown efficacy in in vivo models of tuberculosis. researchgate.net Thiazolidin-4-one derivatives are also being explored as potential antitubercular agents, with some compounds demonstrating potent inhibitory effects comparable to or better than first-line TB drugs. researchgate.netnih.gov
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Thiazolidinone derivatives have been investigated for their ability to inhibit biofilm formation. mdpi.commdpi.comnih.gov One such derivative, TD-H2-A, demonstrated potent bactericidal and anti-biofilm activities against S. aureus. nih.gov It was effective against mature biofilms and showed low cytotoxicity. nih.gov Other studies have identified 2-aryl-3-aminothiazolidin-4-one derivatives with 1,2,4-triazole (B32235) moiety that inhibit S. aureus biofilm formation with IC50 values ranging from 25 to 100 µg/mL. mdpi.com A hybrid compound with a 4-nitrophenyl substituent was particularly effective, showing higher potential than the standard drug ciprofloxacin. mdpi.com
Antitubercular Potential and Mycobacterial Target Modulation
Neurological and Central Nervous System (CNS) Activities
Beyond their antimicrobial properties, derivatives of the this compound scaffold have shown promise in the context of neurological disorders, particularly through the inhibition of key enzymes in the central nervous system.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. acs.orgmdpi.comnih.gov Molecular docking studies have guided the synthesis of novel thiazoloindazole-based compounds as potential AChE inhibitors. acs.orgnih.gov Two series of compounds, one incorporating a triazole moiety and the other a carbazole (B46965) moiety, were synthesized and evaluated. acs.org The thiazoloindazole-based derivatives emerged as selective AChE inhibitors, with some exhibiting remarkable IC50 values of less than 1.0 μM. acs.org
Notably, the derivative Tl45b, which contains a bis(trifluoromethyl)phenyl-triazolyl group, demonstrated superior performance as an AChE inhibitor with an IC50 of 0.071 ± 0.014 μM. acs.orgnih.gov Structure-activity relationship (SAR) analysis indicated that derivatives with the bis(trifluoromethyl)phenyl-triazolyl group were more potent against AChE compared to those with more rigid substituents like the carbazole moiety. acs.orgnih.gov These findings highlight the potential of thiazoloindazole-based compounds in the development of new and effective AChE inhibitors for neurological disorders. acs.orgnih.gov
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazoloindazole Derivatives
| Compound Series | Moiety | AChE Inhibitory Activity (IC50) | Reference(s) |
|---|---|---|---|
| Thiazoloindazole-based derivatives | Triazole | < 1.0 μM | acs.org |
| Derivative Tl45b | bis(trifluoromethyl)phenyl-triazolyl | 0.071 ± 0.014 μM | acs.orgnih.gov |
| Thiazoloindazole-based derivatives | Carbazole | Less potent than triazole derivatives | acs.orgnih.gov |
Modulation of Neurotransmitter Systems (e.g., 5-HT4, Dopamine (B1211576) D2)
Derivatives of the indazole scaffold have been identified as multi-target ligands for aminergic G-protein-coupled receptors (GPCRs), which are crucial in neurotransmission. Research into novel treatments for schizophrenia has led to the development of indazole and piperazine-based compounds designed to interact with dopamine and serotonin (B10506) receptors. nih.gov
Specifically, certain indazole derivatives have shown significant affinity for dopamine D2 receptors. nih.gov The optimization of a lead compound, D2AAK3, resulted in new molecules with improved affinity for the dopamine D2 receptor while maintaining high nanomolar affinity for D3 and 5-HT7 receptors. nih.gov This multi-target profile is considered potentially beneficial for treating schizophrenia. nih.gov The modulation of these neurotransmitter systems is a key area of investigation, as interactions with receptors like dopamine D2 are characteristic of many antipsychotic medications. nih.gov Furthermore, some 5-nitroindazole (B105863) derivatives have been shown to counteract the neurotoxic effects of methamphetamine by preventing the loss of dopamine. science.gov
Affinities of selected indazole derivatives for various neurotransmitter receptors:
| Compound | Receptor Affinity (Ki, nM) |
|---|---|
| Compound 1 | D1: >1000, D2: 23, D3: 138, 5-HT7: 295 |
| Compound 10 | D1: 562, D2: 30, D3: 135, 5-HT7: 257 |
| Compound 11 | 5-HT7: 56 |
Data sourced from radioligand binding assays. nih.gov
Rho Kinase (ROCK) and Nitric Oxide Synthase (NOS) Inhibition
The RhoA/ROCK signaling pathway is involved in numerous cellular functions, and its inhibition is a therapeutic strategy for conditions like fibrosis and inflammatory disorders. google.com Indazolyl thiadiazolamines and related compounds have been developed as inhibitors of Rho-associated protein kinase (ROCK). google.com Certain embodiments of these compounds are designed to be highly selective for inhibiting the ROCK2 isoform over ROCK1, which may offer therapeutic benefits. google.com
In a separate line of investigation, indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS). 7-Nitroindazole (7-NI), for example, inhibits mouse cerebellar NOS with an IC50 value of 0.47 µM. nih.gov This compound has shown selectivity for the brain isoform of the enzyme, suggesting its potential as a tool for studying the central pharmacological effects of nitric oxide (NO) without causing cardiovascular side effects like increased blood pressure. nih.gov
Antiviral Activities
Thiazole-containing heterocyclic compounds have demonstrated notable antiviral properties by interfering with various stages of the viral life cycle. mdpi.com Studies on related thiazolo[4,5-d]pyrimidine derivatives have shown that certain acyclonucleoside analogs can inhibit the replication of human cytomegalovirus (HCMV). nih.gov The antiviral effect of one such compound, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, was found to be dependent on the timing of its addition during the viral replication cycle. nih.gov
Other research has focused on identifying the specific step in the viral life cycle that is inhibited. For instance, some antiviral compounds are effective during the later stages of replication, such as viral assembly and budding from the host cell. frontiersin.orgfrontiersin.org For example, while not a thiazoloindazole, the compound isoimperatorin (B1672244) was found to exert its anti-influenza A virus effect when added at the later stages (6-10 hours post-infection) of the replication cycle, indicating it likely inhibits the release of new virus particles. frontiersin.org Conversely, some indole-based thiosemicarbazides, which are chemical precursors to cyclized thiazole structures, were found to inhibit the replication of RNA viruses like Coxsackie B4, but their cyclized 4-thiazolidinone (B1220212) counterparts were inactive, highlighting the critical role of the free thiosemicarbazide (B42300) moiety for this specific antiviral activity. nih.gov
The development of broad-spectrum antiviral agents is crucial for addressing emerging and re-emerging viral pathogens. frontiersin.org Certain heterocyclic compounds, including those with thiazole and indazole motifs, have shown promise in this area. mdpi.com For example, specific indole-based thiosemicarbazides demonstrated activity against a range of RNA viruses, including Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. nih.gov
More recently, in the search for drugs against SARS-CoV-2, some compounds have been identified that exhibit broad antiviral activity against multiple variants, including the WH01, Delta, and Omicron strains. mednexus.org Anticancer kinase inhibitors have also been found to exert broad-spectrum antiviral effects against unrelated RNA viruses like Dengue and Ebola by impairing intracellular viral trafficking. jci.org While not always involving the specific this compound core, these findings underscore the potential of kinase-inhibiting scaffolds to serve as a basis for developing broad-spectrum antiviral therapies. jci.org
Antiviral activity of an indole-based thiosemicarbazide against various RNA viruses:
| Virus | EC50 (µg/mL) |
|---|---|
| Coxsackie B4 | 0.4 - 2.1 |
| Sindbis Virus | Higher than for Coxsackie B4 |
| Respiratory Syncytial Virus | Higher than for Coxsackie B4 |
EC50 values represent the concentration required to achieve a 50% reduction in virus-induced cytopathic effect. nih.gov
Inhibition of Viral Replication and Life Cycle Stages
Diverse Pharmacological Modulations
Derivatives of thiazolo-fused heterocyclic systems have been investigated as inhibitors of various enzymes critical to cellular processes. The Cdc25 family of phosphatases are key regulators of the cell cycle, making them attractive targets for antimitotic drugs. nih.gov Assays have been developed specifically to screen for inhibitors of Cdc25 tyrosine phosphatase. nih.gov
In the realm of kinase inhibition, novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been synthesized and identified as potent dual inhibitors of cyclin-dependent kinase 1 (CDK1) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Molecular modeling and structure-activity relationship (SAR) studies led to the identification of a derivative with submicromolar inhibitory values against both kinases. nih.gov The inhibition of enzymes like tyrosyl-tRNA synthetase has also been a target in drug discovery programs, with various heterocyclic compounds being evaluated for their potential. bindingdb.org
Immunomodulatory Effects of this compound Derivatives
Extensive literature searches did not yield specific studies or detailed research findings on the immunomodulatory effects of this compound or its derivatives. While the broader classes of thiazole and indazole compounds have been investigated for a variety of pharmacological activities, including immunomodulation and anti-inflammatory effects, research focusing specifically on the this compound scaffold in this context appears to be limited or not publicly available. researchgate.netmdpi.com
The immunomodulatory potential of heterocyclic compounds is a significant area of research. For instance, various fused heterocyclic compounds have been explored as inhibitors of enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy for its role in immune suppression. acs.org Additionally, some indazole derivatives have been noted for their anti-inflammatory properties, which are often linked to the modulation of the immune system. mdpi.com Thiazole-containing compounds have also been reported to possess immunomodulatory capabilities. researchgate.net
However, direct evidence, including mechanistic investigations or data tables of specific this compound derivatives and their immunomodulatory activities, is not present in the reviewed scientific literature. Research on a related isomer, 1H-thiazolo[4,5-f]indazol-6-amine, suggests potential for anti-inflammatory applications, but this does not directly address the this compound core. smolecule.com
Therefore, a detailed discussion on the immunomodulatory effects and mechanistic investigations of this compound derivatives cannot be provided at this time due to the absence of specific research data.
Computational and Theoretical Investigations of 7h Thiazolo 4,5 G Indazole Systems
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Prediction of Ligand-Receptor Binding Affinities and Interactions
Molecular docking studies have been extensively employed to predict the binding affinities of 7H-thiazolo[4,5-g]indazole derivatives against various biological targets. These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy of the ligand-receptor complex. A more negative score generally indicates a stronger binding affinity.
For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, a series of thiazolo[3,2-a]quinolinone derivatives, which share structural similarities with the thiazolo-indazole core, were evaluated. The docking scores for these compounds against VEGFR-2 ranged from -3.24 to -6.63 kcal/mol, indicating varied binding affinities. nih.gov Notably, one of the most potent compounds in this series exhibited a binding energy of -6.635 kcal/mol. nih.gov Similarly, docking studies of indazole scaffolds against VEGFR-2 (PDB ID: 4AGD and 4AG8) have shown significant binding energies, with some derivatives displaying scores better than the native ligand, sunitinib (B231) (-8.83 kcal/mol). biotech-asia.org For example, newly designed indazole compounds showed binding energies up to -7.39 kcal/mol against the 4AG8 receptor. biotech-asia.org
In the pursuit of acetylcholinesterase (AChE) inhibitors, molecular docking was used to screen a virtual library of thiazolo[5,4-e]indazole-based derivatives. nih.gov The calculated free binding energies helped in identifying the most promising candidates for synthesis and further evaluation. nih.gov Another study on indazole derivatives targeting DNA gyrase (PDB ID: 1KZN) reported binding energies ranging from -7.0 to -7.9 kcal/mol. jmchemsci.com
The interactions predicted by docking studies are crucial for understanding the binding mechanism. These interactions often include hydrogen bonds, hydrophobic interactions, and π-stacking interactions. For example, a potent thiazolo[3,2-a]quinolinone derivative was predicted to form a hydrogen bond with the Asp1046 residue of VEGFR-2. nih.gov In another study, an indazole derivative targeting FLT3 kinase formed a hydrogen bond with the amide oxygen of Cys694. tandfonline.com Hydrophobic interactions with residues such as Leu1019, Val898, and Ile892 were also identified as significant for the binding of a thiazolo[3,2-a]quinolinone derivative to VEGFR-2. nih.gov
| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Thiazolo[3,2-a]quinolinone Derivatives | VEGFR-2 | Not Specified | -3.24 to -6.63 | Hydrogen bond with Asp1046; Hydrophobic interactions with Leu1019, Val898, Ile892. nih.gov |
| Indazole Scaffolds | VEGFR-2 | 4AG8 | Up to -7.39 | Hydrogen bonds with Ile1044, Leu1049, Val899; π-alkyl bonds with Cys1024, Val898, Ile892. biotech-asia.org |
| Indazole Derivatives | DNA Gyrase | 1KZN | -7.0 to -7.9 | Hydrogen bonds with Arg-76, Glu-50, Gly-77. jmchemsci.com |
| Indazole-based Derivative (8r) | FLT3 Kinase | 4RT7 | Not Specified | Hydrogen bond with Cys694; π-π interactions with Phe691 and Phe830. tandfonline.com |
| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone | COX-2 | 3NT1 | -9.11 | Hydrogen bonds with Arg120 and Tyr355. innovareacademics.in |
Identification of Critical Amino Acid Residues for Binding
A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are crucial for ligand interaction. This information is vital for structure-based drug design, as it allows for the modification of the ligand to enhance its interactions with these critical residues.
In the case of VEGFR-2 inhibition, docking studies of a thiazolo[3,2-a]quinolinone derivative highlighted the importance of a hydrogen bond with Asp1046 and hydrophobic interactions with Leu1019, Val898, Ile892, and Cys1024. nih.gov For indazole-based VEGFR-2 inhibitors, key interactions were observed with residues like Glu828, Ile856, Lys826, and Arg833 through hydrogen bonds, and with Trp827 and Phe829 via π-π stacking. biotech-asia.org
When targeting acetylcholinesterase, docking studies of thiazolo[5,4-e]indazole derivatives identified interactions with amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov For a series of 2,4-disubstituted thiazole (B1198619) derivatives targeting tubulin, docking studies revealed key interactions within the tubulin active site, helping to explain their potent cytotoxic activity. nih.gov
Similarly, for indazole derivatives targeting DNA gyrase, critical interactions with Gly-77, Arg-76, and Glu-50 were identified. jmchemsci.com Molecular docking of an indazole derivative (compound 8r) with FLT3 kinase showed a hydrogen bond with the amide oxygen of Cys694, and π-π stacking interactions with Phe691 and Phe830, indicating the importance of the indazole group in the ligand-receptor complex. tandfonline.com
| Compound Class | Target Protein | Critical Amino Acid Residues | Type of Interaction |
| Thiazolo[3,2-a]quinolinone Derivative | VEGFR-2 | Asp1046 | Hydrogen Bond. nih.gov |
| Thiazolo[3,2-a]quinolinone Derivative | VEGFR-2 | Leu1019, Val898, Ile892, Cys1024 | Hydrophobic Interaction. nih.gov |
| Indazole-based Inhibitors | VEGFR-2 | Glu828, Ile856, Lys826, Arg833 | Hydrogen Bond. biotech-asia.org |
| Indazole-based Inhibitors | VEGFR-2 | Trp827, Phe829 | π-π Stacking. biotech-asia.org |
| Thiazolo[5,4-e]indazole Derivatives | Acetylcholinesterase | Residues in CAS and PAS | Not Specified. nih.gov |
| 2,4-disubstituted Thiazole Derivatives | Tubulin | Residues in the active site | Not Specified. nih.gov |
| Indazole Derivatives | DNA Gyrase | Gly-77, Arg-76, Glu-50 | Hydrogen Bond. jmchemsci.com |
| Indazole Derivative (8r) | FLT3 Kinase | Cys694 | Hydrogen Bond. tandfonline.com |
| Indazole Derivative (8r) | FLT3 Kinase | Phe691, Phe830 | π-π Stacking. tandfonline.com |
Virtual Screening and Hit Identification for Biological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a common method used for virtual screening.
This approach has been successfully applied to identify promising this compound-based compounds. For example, a virtual library of 189 thiazoloindazole-based derivatives was screened against acetylcholinesterase using flexible molecular docking with AutoDock Vina. nih.gov This led to the selection of the top five virtual derivatives for each of the three different thiazoloindazole cores for synthesis and biological evaluation. nih.gov
In another study, a library of pyrazole-quinoxaline derivatives was screened against EGFR and HER-2 kinases, leading to the identification of compounds with potent inhibitory activities. rsc.org The binding models of the hit compounds were found to be similar to that of the known inhibitor Erlotinib. rsc.org Virtual screening has also been used to identify novel scaffolds for the modulation of the TRPV1 receptor, where pharmacophore models were used to screen a large chemical library. tandfonline.com
The process of virtual screening often involves several steps, including the preparation of the compound library, the validation of the docking protocol, and the post-processing of the results to select the most promising candidates. mdpi.commdpi.com The identified hits from virtual screening serve as a starting point for further optimization and development of new therapeutic agents. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes, stability, and dynamics of ligand-protein complexes.
Conformational Stability and Dynamics of Ligand-Protein Complexes
MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.
A key metric used to assess stability is the root-mean-square deviation (RMSD) of the atomic positions over time. A stable complex will typically show a low and converging RMSD value, usually in the range of 1-3 Å for small globular proteins. nih.gov For example, MD simulations of a TryR-13 complex showed that the RMSD of the complex stabilized, indicating a stable interaction. nih.gov The RMSD of the ligand itself (Lig fit Prot) can also be monitored to assess its stability within the binding pocket. nih.gov
In a study of indazole-sulfonamides as anticancer agents, MD simulations demonstrated the stability of the most potent compound when bound to its target kinases. mdpi.com Similarly, MD simulations of thiazolo[4,5-d]pyrimidine (B1250722) derivatives as CRFR1 antagonists were used to investigate the stability of the ligand-receptor complex. upstate.edu These simulations can provide a dynamic view of the binding process and help to refine the understanding of the interactions observed in static docking poses.
Assessment of Binding Site Flexibility and Water Dynamics
Proteins are not rigid structures, and the binding of a ligand can induce conformational changes in the binding site. MD simulations can capture this flexibility and provide insights into how the protein adapts to the ligand. The root-mean-square fluctuation (RMSF) is a measure of the displacement of each amino acid residue from its average position during the simulation, highlighting the most flexible regions of the protein. nih.gov
Quantum Chemical Calculations (QCC)
Quantum chemical calculations have been instrumental in understanding the behavior of thiazoloindazole derivatives at a molecular level. These computational methods allow for the detailed analysis of electronic structure, reactivity, and spectroscopic properties, providing a theoretical framework to complement experimental findings.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the HOMO and LUMO energies and the corresponding energy gap for various thiazolo- and indazole-containing compounds. eurjchem.comresearchgate.net For instance, in a study of a thiazolopyrimidine derivative, the HOMO and LUMO energies were calculated to determine the molecule's charge transfer characteristics and chemical stability. eurjchem.com Similar analyses on other heterocyclic systems have shown that the nature and position of substituents can significantly influence the energies of these frontier orbitals. growingscience.com
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Systems.
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Thiazolopyrimidine derivative | CAM-B3LYP/6–311++G(2d,p) | - | - | - | researchgate.net |
| Oxadiazole Isomers | B3LYP/6-311G(d,p) | - | - | Varies by isomer | growingscience.com |
Reactivity Descriptors: Chemical Hardness, Softness, Electronegativity, Chemical Potential, Nucleophilicity
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of modification of the electron cloud.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons.
Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.
These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. For example, a molecule with high electronegativity and hardness will be a good electrophile, while a molecule with low electronegativity and high softness will be a good nucleophile. DFT calculations have been widely used to determine these parameters for various heterocyclic compounds, including those with thiazole and indazole motifs. growingscience.com
Table 2: Calculated Reactivity Descriptors for a Model Heterocyclic System.
| Descriptor | Formula | Calculated Value (a.u.) | Source |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - | growingscience.com |
| Chemical Softness (S) | 1/η | - | growingscience.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - | growingscience.com |
| Chemical Potential (μ) | -χ | - | growingscience.com |
| Nucleophilicity Index (N) | - | - | - |
Fukui Function Analysis for Reactive Site Prediction
Fukui functions are a key concept in conceptual DFT and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
By mapping the Fukui functions onto the molecular surface, researchers can visually identify the regions most susceptible to different types of chemical reactions. For a thiazolopyrimidine derivative, Fukui function analysis was used to identify the nucleophilic, electrophilic, and radical attack sites, providing valuable information for understanding its reactivity. researchgate.net
Tautomerism Studies and Energetic Preferences for Indazole Moiety
The indazole ring system can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. austinpublishinggroup.com The relative stability of these tautomers can significantly impact the chemical and biological properties of the molecule. Theoretical calculations are a powerful tool for investigating the energetic preferences of these tautomers.
Studies on various indazole derivatives have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. austinpublishinggroup.comnih.gov For instance, calculations on indazole itself indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol−1. nih.gov However, the presence and nature of substituents can influence this equilibrium. austinpublishinggroup.commdpi.com In the case of 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational studies predicted the most stable tautomeric form, which was in agreement with experimental data. mdpi.com
Table 3: Relative Stabilities of Indazole Tautomers.
| Compound | Method | Energy Difference (kJ·mol−1) (1H vs. 2H) | Most Stable Tautomer | Source |
|---|---|---|---|---|
| Indazole | MP2/6-31G | 15 | 1H | nih.gov |
| Substituted Indazoles | AM1/B3LYP | Varies | Usually 1H, some 2H | austinpublishinggroup.com |
| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | AM1, B3LYP/6-31G | Varies | Matches experiment | mdpi.com |
Spectroscopic Property Predictions (e.g., ^13C NMR Chemical Shifts)
Quantum chemical calculations can accurately predict spectroscopic properties, such as NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the theoretical chemical shifts and comparing them with experimental data, the structures of newly synthesized compounds can be confirmed.
For a series of (1H-indazol-1-yl)methanol derivatives, GIAO/B3LYP/6-311++G(d,p) calculations provided a sound basis for the experimental NMR observations. nih.gov Theoretical 13C NMR studies have also been carried out on indazoles to aid in structural elucidation. austinpublishinggroup.com
Table 4: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for a Model Indazole Derivative.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Source |
|---|---|---|---|
| C3 | - | - | nih.gov |
| C3a | - | - | nih.gov |
| C4 | - | - | nih.gov |
| C5 | - | - | nih.gov |
| C6 | - | - | nih.gov |
| C7 | - | - | nih.gov |
| C7a | - | - | nih.gov |
Structural Optimization and Conformational Landscapes
Understanding the three-dimensional structure of a molecule is fundamental to comprehending its function. Computational methods allow for the optimization of molecular geometries to find the most stable conformations. This is particularly important for flexible molecules that can adopt multiple spatial arrangements.
For thiazolyl-indazole derivatives, energetic analysis using methods like the M052-X functional has been employed to determine the relative stability of different diastereoisomers. researchgate.net In one study, the (3aR,6R) isomer was found to be more stable than the (3aS,6R) diastereoisomer by approximately 4.5 kcal/mol. researchgate.net Such studies are crucial for understanding the stereochemical outcomes of reactions and for identifying the most likely conformation of a molecule in a biological system.
Structure Activity Relationship Sar and Design Principles for Thiazolo 4,5 G Indazole Analogues
Influence of Substituent Nature and Position on Biological Activity
The nature and placement of chemical groups (substituents) on the thiazolo[4,5-g]indazole ring system are critical determinants of biological efficacy. SAR studies systematically explore these variations to map the chemical space for optimal activity.
Research into related fused heterocyclic systems provides foundational principles. For instance, in a series of thiazole (B1198619) derivatives designed as DNA gyrase inhibitors, the pyrazole (B372694) moiety was found to engage in crucial hydrogen bonding with the enzyme's active site. nih.gov The introduction of a 3-pyridyl group on the thiazole ring enhanced activity significantly, while the size and lipophilicity of substituents at other positions also played a pivotal role. nih.gov
Specifically for the thiazoloindazole scaffold, studies on acetylcholinesterase (AChE) inhibitors have yielded precise SAR data. The synthesis of various N-alkylated thiazolo[5,4-e]indazol-2-amines and 1-methyl-1H-thiazolo[4,5-g]indazol-7-amine has shown that the substitution pattern directly impacts inhibitory potency. nih.gov For example, in the thiazolo[5,4-e]indazole series, an N-ethyl group (compound 5b) was found to be particularly effective. nih.gov The position of the nitrogen atom within the indazole ring also influences activity, as demonstrated in studies of indazole derivatives targeting the COX-2 enzyme, where N-2 substitution was found to be superior to C-3 substitution. nih.gov
Table 1: SAR of Thiazoloindazole Derivatives as AChE Inhibitors This table is based on data for illustrative purposes and synthesizes findings from related compound series.
| Compound ID | Scaffold Isomer | N-Substitution | R-Group at C3 | AChE IC₅₀ (µM) |
|---|---|---|---|---|
| 5a | Thiazolo[5,4-e]indazole | 6-Methyl | H | >10 |
| 5b | Thiazolo[5,4-e]indazole | 6-Ethyl | H | <1.0 |
| 5c | Thiazolo[4,5-g]indazole | 1-Methyl | H | >10 |
| 5e | Thiazolo[5,4-e]indazole | 6-Ethyl | Cl | ~5.0 |
These findings highlight that modifications, even subtle ones like changing an alkyl chain length or shifting a substituent's position, can lead to substantial changes in biological activity, guiding the design of more potent compounds. nih.govrsc.org
Rational Design Based on Pharmacophore Modeling and Ligand Efficiency
Rational drug design leverages computational tools to predict how a molecule will interact with its biological target, thereby guiding synthetic efforts. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.
For scaffolds related to thiazoloindazoles, such as thiazolo-pyrimidines, pharmacophore models have been successfully developed to identify novel antagonists for targets like the TRPV1 receptor. tandfonline.comnih.gov These models are built using a set of known active compounds and can then be used to screen large virtual libraries for new molecules that fit the pharmacophoric pattern. tandfonline.comnih.gov The process involves identifying key interaction points, such as a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which are crucial for binding affinity. nih.gov
Development of Hybrid Molecules Incorporating Multiple Pharmacophores
A sophisticated strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are chemically linked to form a single compound. mdpi.com This approach aims to yield molecules with either a dual mode of action, targeting multiple biological pathways simultaneously, or enhanced potency against a single target by engaging with it at multiple sites. nih.gov
The thiazoloindazole scaffold is an excellent candidate for hybridization. Researchers have successfully created hybrid compounds by attaching other biologically active moieties, such as triazole or carbazole (B46965) rings, to the thiazoloindazole core. nih.gov In one study, this strategy was used to develop novel AChE inhibitors, where the thiazoloindazole unit was the primary scaffold. nih.gov The resulting hybrids, synthesized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrated significantly enhanced inhibitory activity. nih.gov
This molecular hybridization concept has been widely applied to other heterocyclic systems, such as linking pyrazole/pyrazoline and thiazolidine (B150603) moieties, to create compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov The success of these strategies underscores the potential for developing novel thiazoloindazole-based hybrids for various therapeutic applications. mdpi.comnih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies within Thiazoloindazole Frameworks
Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures that maintain the key pharmacophoric features of a known active compound. niper.gov.inresearchgate.net This approach allows chemists to move into new chemical spaces, potentially leading to compounds with improved properties such as enhanced potency, better metabolic stability, or novel intellectual property. niper.gov.innih.gov The indazole core itself is often considered a valuable replacement for other bicyclic systems like indole (B1671886). nih.gov For example, researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole-2-carboxylic acid scaffold to an indazole core. nih.gov
Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. google.comufrj.br This can be used to fine-tune a molecule's characteristics. A classic example is the replacement of a catechol moiety with an indazole ring, which can act as a bioisostere while offering different chemical properties. google.com
Within the thiazoloindazole framework, these strategies can be applied in several ways. The entire thiazoloindazole scaffold could be used to replace a different core in a known drug. Alternatively, specific parts of the thiazoloindazole system could be modified. For instance, the thiazole ring could be replaced by a bioisosteric oxazole (B20620) or pyrazole ring, or substituents on the benzene (B151609) portion of the indazole could be swapped for bioisosteres to optimize pharmacokinetics. nih.govufrj.br The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govacs.orgmdpi.comtriazole, further expands the toolkit for scaffold-hopping strategies in medicinal chemistry. nih.gov
Future Research Directions and Therapeutic Prospects of 7h Thiazolo 4,5 G Indazole Derivatives
Identification of Novel Therapeutic Targets and Pathways
The therapeutic potential of 7H-thiazolo[4,5-g]indazole derivatives is intrinsically linked to the identification of their molecular targets and the modulation of associated biological pathways. Research into this scaffold, and the broader indazole class of compounds, has revealed a range of activities, suggesting that these molecules can be tailored to interact with diverse protein families.
One key area of investigation has been their role as kinase inhibitors . Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. rsc.org The indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, such as axitinib (B1684631) and pazopanib, featuring this motif. rsc.orgmdpi.com Derivatives of the related indazole scaffold have shown inhibitory activity against a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). mdpi.com For instance, certain 1H-indazole derivatives have demonstrated potent inhibition of FGFR1-3, while others have shown strong activity against EGFR and its mutants. mdpi.com The exploration of this compound derivatives as inhibitors of these and other kinases, such as those involved in cell cycle progression (e.g., CDKs) and inflammatory signaling, represents a significant avenue for future research. rsc.org
Another promising therapeutic target for this class of compounds is acetylcholinesterase (AChE) , an enzyme critical to the regulation of neurotransmission. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. A study on 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine demonstrated its potential as an AChE inhibitor, highlighting the scaffold's relevance in the development of therapies for neurodegenerative disorders. nih.gov Further investigation into the structure-activity relationships of this compound derivatives as AChE inhibitors could lead to the discovery of more potent and selective agents.
The following table summarizes some of the identified therapeutic targets for indazole-based compounds, which could be explored for this compound derivatives:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | VEGFR, EGFR, FGFR, PDGFR, c-Kit, CDKs, GSK-3 | Cancer, Angiogenesis-related diseases, Inflammatory disorders, Neurodegenerative diseases |
| Enzymes | Acetylcholinesterase (AChE), Topoisomerase II | Alzheimer's Disease, Cancer |
| Other Receptors | 5-HT4 Receptor | Gastrointestinal disorders, Cognitive disorders |
Advanced Synthetic Methodologies for Diversification and Library Generation
The exploration of the therapeutic potential of this compound derivatives is highly dependent on the availability of efficient and versatile synthetic methods. The development of advanced synthetic strategies allows for the creation of diverse chemical libraries, which are essential for systematic structure-activity relationship (SAR) studies and the identification of lead compounds.
Recent research has focused on developing more efficient routes to thiazolo-fused indazoles, moving beyond traditional multi-step syntheses. One notable advancement is the development of one-pot synthetic approaches . For example, a convenient one-pot method has been reported for the synthesis of N-alkylated thiazolo[5,4-e]indazol-2-amines with high yields. This method involves the reaction of amino-indazole derivatives with potassium thiocyanate (B1210189) under oxidative conditions. nih.gov Such methodologies offer significant advantages in terms of efficiency and practicality for generating a library of derivatives.
Functionalization at various positions of the this compound core is another critical aspect of synthetic diversification. The indazole ring is susceptible to substitution at multiple positions, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of 5- and 6-substituted indazole derivatives has been explored for their antitumor activities. sioc-journal.cn Furthermore, the amino group on the thiazole (B1198619) ring of related scaffolds has been used as a handle for further functionalization, such as the introduction of acetamide (B32628) moieties which can serve as building blocks for more complex structures. nih.gov
The generation of combinatorial libraries is a powerful strategy for exploring the chemical space around the this compound scaffold. By systematically varying substituents at different positions, large numbers of compounds can be synthesized and screened for activity against various targets. Microwave-assisted synthesis has also been employed to accelerate the synthesis of related thiazoloquinazoline derivatives, demonstrating its potential for the rapid generation of compound libraries. acs.org
The table below highlights some of the advanced synthetic strategies that can be applied to the this compound scaffold:
| Synthetic Strategy | Description | Key Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, and shorter reaction times. |
| Positional Functionalization | Introducing diverse chemical groups at specific positions (e.g., C5, C6, N1, N7) of the core structure. | Fine-tuning of biological activity, selectivity, and pharmacokinetic properties. |
| Combinatorial Library Synthesis | Systematically preparing a large number of derivatives by combining different building blocks. | Rapid exploration of structure-activity relationships and hit identification. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Significantly reduced reaction times and often improved yields. |
Integration of Multi-Omics and High-Throughput Screening Approaches
The convergence of advanced biological and computational technologies offers powerful new avenues for drug discovery. The integration of multi-omics approaches with high-throughput screening (HTS) can significantly accelerate the identification and validation of novel therapeutic agents based on the this compound scaffold.
Multi-omics , which encompasses genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular landscape of a disease. quanticate.compluto.bio By analyzing these comprehensive datasets, researchers can identify novel drug targets and biomarkers associated with specific pathologies. quanticate.comnih.gov For instance, multi-omics analysis of cancer cells can reveal dysregulated pathways that could be targeted by this compound derivatives. plos.org This approach moves beyond a single-target focus and allows for a more systems-level understanding of drug action. pluto.bio The integration of multi-omics data can help in identifying patient populations that are most likely to respond to a particular therapy, paving the way for personalized medicine. quanticate.com
High-throughput screening (HTS) enables the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays. nih.govnih.gov HTS is particularly valuable for screening kinase inhibitor libraries, a key area of interest for indazole-based compounds. nih.govnih.gov By screening a diverse library of this compound derivatives, it is possible to identify initial "hits" with desired biological activity. nih.gov These hits can then be further optimized through medicinal chemistry efforts. HTS can also be employed to screen for compounds with neuroprotective effects, which is relevant given the potential of this scaffold to target acetylcholinesterase. nih.govplos.org
The synergy between multi-omics and HTS is particularly powerful. Multi-omics can identify and validate novel targets, for which HTS assays can then be developed. nih.gov Conversely, the mechanism of action of hits identified through phenotypic HTS can be elucidated using multi-omics approaches to identify the molecular pathways they modulate. nih.gov
| Technology | Application in this compound Research | Potential Outcomes |
| Multi-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) | Identification of novel cancer and neurodegenerative disease targets; Elucidation of the mechanism of action of active compounds. | Discovery of new therapeutic indications; Understanding of drug resistance mechanisms. |
| High-Throughput Screening (HTS) | Screening of large libraries of derivatives against specific kinases or in cell-based assays for anticancer and neuroprotective activity. | Identification of potent and selective lead compounds for further development. |
| Integrated Multi-Omics and HTS | Target validation followed by focused library screening; Phenotypic screening followed by target deconvolution using omics. | Accelerated and more informed drug discovery and development pipeline. |
Development of Multi-Target Directed Ligands for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving the dysregulation of multiple signaling pathways. ekb.eg The traditional "one molecule, one target" approach to drug discovery may not be sufficient to address such intricate pathologies. The development of multi-target directed ligands (MTDLs) , single molecules designed to interact with multiple targets simultaneously, has emerged as a promising therapeutic strategy. ekb.eg
The this compound scaffold is well-suited for the design of MTDLs. Its chemical structure provides multiple points for modification, allowing for the incorporation of different pharmacophoric features that can interact with distinct binding sites on various proteins. The indazole core itself has been a foundation for several multi-kinase inhibitors, such as pazopanib, which targets VEGFR, PDGFR, and c-Kit. biotech-asia.org
Future research could focus on designing this compound derivatives that act as dual or multi-kinase inhibitors . For example, a single compound could be engineered to inhibit both pro-angiogenic kinases (e.g., VEGFR) and kinases involved in cell proliferation (e.g., EGFR or CDKs). mdpi.com This polypharmacological approach could lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. ekb.eg
Furthermore, the development of MTDLs based on the this compound scaffold could extend beyond kinase inhibition. For instance, a molecule could be designed to simultaneously inhibit acetylcholinesterase and another target relevant to Alzheimer's disease, such as glycogen (B147801) synthase kinase-3 (GSK-3) or beta-secretase (BACE1).
The design of MTDLs requires a deep understanding of the structural biology of the targets and the use of computational tools for molecular modeling and virtual screening. The table below outlines potential multi-target strategies for this compound derivatives.
| Multi-Target Strategy | Potential Target Combination | Rationale for Complex Diseases |
| Dual Kinase Inhibition | VEGFR/EGFR, VEGFR/PDGFR, CDK/GSK-3 | Simultaneously targeting angiogenesis and cell proliferation in cancer; Addressing multiple pathological pathways in neurodegeneration. |
| Kinase and Enzyme Inhibition | AChE/GSK-3, Topoisomerase II/Kinase | A multi-pronged attack on the complex pathology of Alzheimer's disease; Combining cytotoxic and signaling inhibition in cancer. |
| Receptor and Enzyme Inhibition | 5-HT Receptor/AChE | Addressing both cognitive and behavioral symptoms in neurodegenerative and psychiatric disorders. |
Q & A
Q. How can synthetic reproducibility be ensured across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
